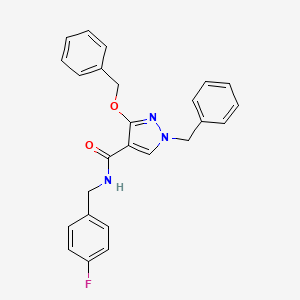

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c26-22-13-11-19(12-14-22)15-27-24(30)23-17-29(16-20-7-3-1-4-8-20)28-25(23)31-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAASIKNYSSNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the benzyl group: Benzylation of the pyrazole core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

Benzyloxy substitution: The benzyloxy group can be introduced via nucleophilic substitution using benzyloxy chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and benzyloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide or benzyloxy chloride in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved would depend on the biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrazole derivatives allow for comparative analysis of substituent effects on activity and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Insights :

The 4-fluorobenzyl carboxamide could increase metabolic stability relative to non-fluorinated analogs (e.g., 4c, 7a) by reducing cytochrome P450-mediated oxidation .

Structural vs. Functional Trade-offs: Compounds with sulfonamide (e.g., ) or aldehyde (e.g., 4c) groups exhibit distinct electronic profiles compared to carboxamides, impacting target binding and solubility.

Anticancer Potential: While the target compound lacks direct data, its carboxamide moiety aligns with pyrazole derivatives (e.g., 7a) showing nanomolar IC50 values in cancer models . The fluorobenzyl group may enhance kinase inhibition via hydrophobic interactions.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole derivatives class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative effectiveness against other compounds.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring substituted with various functional groups, which contribute to its biological properties. The presence of the fluorobenzyl group is particularly noteworthy due to fluorine's influence on the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with mitogen-activated protein kinase (MAPK) pathways, which are crucial in cancer development and progression .

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses such as proliferation and apoptosis. This is particularly relevant in cancer therapeutics where receptor tyrosine kinases play a significant role.

- Signal Transduction Pathways : The compound could affect various signal transduction pathways that regulate cell growth and survival, making it a candidate for further investigation in oncology .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example:

- A study demonstrated that related compounds showed IC50 values as low as 91 nM against MEK1, highlighting their potential as effective MEK inhibitors in cancer therapy .

- Another study reported that certain pyrazole derivatives exhibited GI50 values in the low micromolar range against A549 lung cancer cells, suggesting promising anticancer efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been documented for their effectiveness against various bacterial strains. This activity may stem from their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.

Anti-inflammatory Effects

Some studies have indicated that pyrazole derivatives possess anti-inflammatory properties:

- Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many pyrazole derivatives share similar structural features, variations in substitution patterns significantly affect their biological activity:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| 1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | 0.26 | Anticancer |

| 1-benzyl-3-(benzyloxy)-N-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | TBD | Anti-inflammatory |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : In vitro studies demonstrated that treatment with pyrazole derivatives led to reduced cell viability in various cancer cell lines, suggesting their role as chemotherapeutic agents.

- Infection Models : Animal models treated with pyrazole compounds showed reduced infection rates compared to controls, indicating their potential as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.